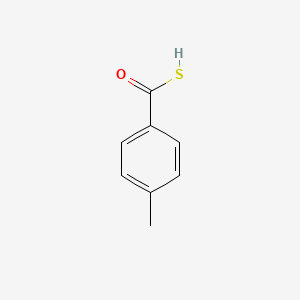

p-Methylthiobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50684-43-0 |

|---|---|

Molecular Formula |

C8H8OS |

Molecular Weight |

152.22 g/mol |

IUPAC Name |

4-methylbenzenecarbothioic S-acid |

InChI |

InChI=1S/C8H8OS/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) |

InChI Key |

PJHWTWHVCOZCPU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)S |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)S |

Synonyms |

4-methylthiobenzoic acid 4-MTBA |

Origin of Product |

United States |

The Significance of Aryl Carboxylic Acids in Chemical Synthesis and Materials Science

Aryl carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. numberanalytics.com Their importance stems from their versatility as building blocks in the synthesis of a wide array of more complex molecules. numberanalytics.com In the realm of chemical synthesis, they are attractive precursors for functionalization due to their abundance and structural diversity. acs.org The carboxyl group can be transformed through various reactions, allowing for the introduction of different functional groups onto the aromatic ring. acs.orgnih.gov This has led to their extensive use in the development of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

In materials science, aryl carboxylic acids are crucial for creating polymers like polyesters and polyamides. numberanalytics.com They also serve as essential components in the construction of metal-organic frameworks (MOFs), which are materials with extensive applications in gas storage, separation, and catalysis. nih.govnih.gov The ability of the carboxylate group to coordinate with metal ions is fundamental to the formation of these porous, crystalline structures. nih.govrsc.org Furthermore, the functionalization of aryl carboxylic acids allows for the tuning of the properties of these materials. nih.govwiley.com

Unique Contributions of Methylthio Substituted Benzoic Acid Architectures

The introduction of a methylthio (-SCH3) group onto the benzoic acid framework, as seen in p-methylthiobenzoic acid, imparts distinct properties and opens up new avenues for research. The sulfur atom in the methylthio group can influence the electronic properties of the aromatic ring and participate in unique bonding interactions.

One of the key areas where methylthio-substituted benzoic acids have made a significant impact is in the synthesis of coordination polymers and metal-organic frameworks. The sulfur atom can act as an additional coordination site, leading to the formation of novel structures with interesting properties. For instance, research has shown that lanthanide coordination polymers synthesized with 2-(methylthio)benzoic acid exhibit unique luminescent properties. researchgate.net The presence of the methylthio group can influence the crystal packing and the resulting photophysical characteristics of the material. researchgate.netacs.org

Furthermore, the methylthio group can be chemically modified, providing a handle for post-synthetic modification of materials. This allows for the fine-tuning of the properties of a material after its initial synthesis, which is a powerful strategy in materials design. nih.gov

Overview of Contemporary Research Trajectories

Established Reaction Pathways for Thioether Formation on Aromatic Systems

Traditional methods for creating the aryl thioether linkage in this compound typically rely on two main strategies: the alkylation of a pre-formed thiol or thiolate and the nucleophilic substitution on an activated aromatic ring.

Alkylation of Thiolate Intermediates

A foundational route to this compound involves the S-methylation of a sulfur-containing benzoic acid derivative. The most common precursor is 4-mercaptobenzoic acid. In this method, the thiol group is deprotonated by a base to form a more nucleophilic thiolate anion, which then reacts with a methylating agent, such as methyl iodide.

This reaction is often carried out in a polar solvent to facilitate the dissolution of the reactants. google.comgoogle.comkoreascience.kr While effective, literature suggests that this method can be hampered by the high cost of the starting material, 4-mercaptobenzoic acid, and potentially low reaction yields. google.comgoogle.com An alternative approach involves the use of dimethyl carbonate as the methylating agent, though this may require high temperatures and long reaction times. google.comgoogle.com

Table 1: Alkylation of 4-Mercaptobenzoic Acid

| Starting Material | Methylating Agent | Base | Solvent | Reported Issues | Citations |

| 4-Mercaptobenzoic Acid | Methyl Iodide | Not specified | Methanol (B129727) | Expensive raw material, low yield | google.com, google.com |

| 4-Mercaptobenzoic Acid | Dimethyl Carbonate | Not specified | Not specified | High temperature, long reaction time | google.com, google.com |

Nucleophilic Aromatic Substitution Approaches

A more common and scalable industrial approach utilizes nucleophilic aromatic substitution (SNAr). wikipedia.org This pathway typically begins with an inexpensive and readily available starting material, such as p-chlorobenzonitrile. google.comgoogle.com In this process, the aromatic ring, which is activated by the electron-withdrawing nitrile group, is attacked by a sulfur nucleophile, typically sodium methyl mercaptide (NaSMe). google.comgoogle.com

The reaction proceeds in two main stages. First, the nucleophilic substitution reaction forms p-methylthiobenzonitrile. This intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the final this compound. google.comgoogle.com This method avoids the costly 4-mercaptobenzoic acid precursor and is suitable for large-scale production. google.comgoogle.com

Table 2: Nucleophilic Aromatic Substitution for this compound Synthesis

| Starting Material | Nucleophile | Catalyst | Solvent | Key Steps | Final Yield | Citations |

| p-Chlorobenzonitrile | Sodium Methyl Mercaptide | Phase-Transfer Catalyst | Xylene or Monochlorobenzene | 1. Substitution to form p-methylthiobenzonitrile. 2. Hydrolysis and acidification. | >97% | google.com, google.com |

Innovative Mechanochemical Synthesis Protocols

In a move towards greener and more efficient chemical manufacturing, mechanochemical methods, such as ball milling, have emerged as powerful alternatives to traditional solvent-based synthesis. These techniques reduce or eliminate the need for bulk solvents, often leading to shorter reaction times and unique reactivity. hokudai.ac.jp

Grignard Reaction Modifications under Ball Milling Conditions

Mechanochemistry has revolutionized the formation of Grignard reagents, allowing their preparation with minimal use of hazardous organic solvents. hokudai.ac.jp This technique involves milling a metal, such as magnesium, with an organohalide in a ball mill. hokudai.ac.jpresearchgate.net The mechanical energy activates the metal surface, facilitating the reaction.

For the synthesis of this compound, a hypothetical mechanochemical Grignard route could start with 4-bromobenzoic acid. The Grignard reagent would be formed under ball milling conditions and then reacted in situ with an appropriate sulfur electrophile, like dimethyl disulfide, to form the thioether bond. Research has demonstrated the successful formation of various benzoic acids, including 4-(methylthio)benzoic acid with a 58% yield, from the corresponding aryl bromides via mechanochemically generated Grignard reagents that are subsequently carboxylated with CO2 gas. nih.gov This confirms the viability of forming the necessary Grignard intermediate from a precursor containing a methylthio group under ball-milling conditions. nih.gov

Solvent-Reduced and Environmentally Benign Preparations

The drive for sustainable chemistry has spurred the development of synthetic methods that minimize waste and energy consumption. Mechanochemical synthesis is inherently a solvent-reduced technology. hokudai.ac.jpsioc-journal.cn By using mechanical force to drive reactions, the reliance on large volumes of potentially toxic and volatile organic solvents is drastically decreased. hokudai.ac.jp The ball-milling approach to Grignard reagents, for instance, uses only about one-tenth of the solvent required in conventional methods, forming a paste-like reagent that can be used directly. hokudai.ac.jp

Table 3: Environmentally Benign Synthesis Examples

| Method | Starting Material | Key Reagents/Conditions | Yield | Benefit | Citations |

| Ultrasonic Oxidation | 4-Methylthiobenzyl Alcohol | Air (oxidant), Ultrasonic radiation (40KHz), 70°C | 95% | Solvent-free, uses air as oxidant | google.com, chembk.com |

| Mechanochemical Grignard | 4-(Methylthio)phenyl bromide | Mg, ball milling, minimal 2-MeTHF, CO2 | 58% | Drastically reduced solvent use | nih.gov |

Catalytic Investigations in this compound Synthesis

Catalysis is crucial for enhancing the efficiency, selectivity, and environmental profile of chemical syntheses. In the production of this compound, catalysts play a key role in both the formation of the thioether bond and in subsequent transformations.

In the nucleophilic aromatic substitution (SNAr) route starting from p-chlorobenzonitrile, a three-phase phase-transfer catalyst (PTC) is employed. google.comgoogle.com This catalyst, often a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction between the aqueous solution of sodium methyl mercaptide and the organic phase containing the p-chlorobenzonitrile. google.com The use of a PTC leads to a stable and controllable reaction with few side products and high yields. A significant advantage is that the solid-supported catalyst can be easily separated from the reaction mixture by filtration and reused, improving the process's sustainability. google.comgoogle.com

Catalysis is also central to green oxidation strategies. In one reported method, the oxidation of various sulfides, including this compound, is catalyzed by cyclodextrin-FeBr3 complexes. conicet.gov.ar These reactions are highly chemoselective and proceed in excellent yields, using oxygen from the air as the terminal oxidant and a catalytic amount of iron(III) nitrate. conicet.gov.ar The catalyst is a non-contaminating metal, and the reactions are performed at room temperature, fulfilling several principles of green chemistry. conicet.gov.ar

Phase Transfer Catalysis in Production Methodologies

A significant synthetic route for producing this compound utilizes phase transfer catalysis (PTC). This methodology offers a practical and scalable process, starting from readily available materials. google.comgoogle.com The core of this process involves the reaction of p-chlorobenzonitrile with sodium methyl mercaptide in the presence of a specific type of catalyst that facilitates the reaction between reactants present in different phases. google.com

The process is typically conducted in two main stages. Initially, p-chlorobenzonitrile is reacted with a sodium methyl mercaptide solution in an organic solvent like monochlorobenzene. google.com This reaction is enabled by a three-phase transfer catalyst, such as a resin-immobilized quaternary ammonium salt or phosphonium salt. google.comgoogle.com These solid-phase catalysts are advantageous as they are easily separated from the reaction mixture for reuse, contributing to a more efficient and controlled process. google.com This first stage yields the intermediate, p-methylthiobenzonitrile. google.com

In the second stage, the p-methylthiobenzonitrile intermediate undergoes hydrolysis under alkaline conditions, typically by adding a sodium hydroxide (B78521) solution and heating. google.com This step converts the nitrile group into a carboxylate salt (sodium p-methylthiobenzoate). The reaction mixture is then cooled and acidified, usually with hydrochloric acid, to precipitate the crude this compound. google.comgoogle.com Final purification can be achieved through distillation to obtain a product with high purity. google.com

The table below summarizes typical reaction parameters for this phase-transfer catalysis method.

| Parameter | Value/Condition | Source(s) |

| Starting Material | p-Chlorobenzonitrile | google.comgoogle.com |

| Reagent | Sodium methyl mercaptide | google.comgoogle.com |

| Catalyst | Resin-immobilized quaternary ammonium salt | google.comgoogle.com |

| Solvent | Monochlorobenzene | google.com |

| Reaction Temp. (Step 1) | ~80 °C | google.com |

| Reaction Temp. (Step 2) | ~110 °C | google.com |

| Final Product Purity | >97% | google.com |

Exploration of Transition Metal-Mediated Syntheses

Transition metal catalysis provides an alternative and modern approach to the synthesis of this compound. One notable example is the direct carboxylation of an aryl bromide using a palladium catalyst. amazonaws.com This method introduces the carboxylic acid group directly onto the aromatic ring in a single, efficient step.

The specific reaction involves the palladium-catalyzed carboxylation of 4-bromothioanisole (B94970) with carbon dioxide (CO₂). amazonaws.com In this process, 4-bromothioanisole serves as the aryl halide precursor to the final benzoic acid derivative. The reaction is carried out in the presence of a palladium catalyst and a reducing agent, such as diethylzinc (B1219324) (Et₂Zn), under an atmosphere of carbon dioxide. amazonaws.com

This synthetic strategy is part of a broader field of cross-coupling reactions that are fundamental in modern organic synthesis, allowing for the formation of carbon-carbon bonds. nptel.ac.in The palladium-catalyzed carboxylation of aryl halides is a powerful tool for creating aromatic carboxylic acids from readily accessible starting materials. Following the reaction, the product, this compound, was isolated with a reported yield of 65%. amazonaws.com

Key details of this transition metal-mediated synthesis are outlined in the following table.

| Parameter | Value/Condition | Source(s) |

| Starting Material | 4-Bromothioanisole | amazonaws.com |

| Carboxylating Agent | Carbon dioxide (CO₂) | amazonaws.com |

| Catalyst System | Palladium-based catalyst | amazonaws.com |

| Additional Reagent | Diethylzinc (Et₂Zn) | amazonaws.com |

| Isolated Yield | 65% | amazonaws.com |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and reduction.

Esterification and Amidation Reactivity

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis. These reactions typically proceed via activation of the carboxyl group. For instance, esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. An example is the formation of the 3-chlorobenzyl ester of 4-(methylthio)benzoic acid. nist.gov Similarly, amidation, the formation of an amide bond, is a crucial reaction in medicinal chemistry. mdpi.com Direct amidation of carboxylic acids with amines can be facilitated by various catalysts. mdpi.comrsc.org For instance, 2-chloro-5-(methylthio)benzoic acid can undergo esterification and amidation. cymitquimica.com The formation of amides from this compound derivatives is a key step in the synthesis of biologically active molecules. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Catalyst/Conditions |

| This compound | 3-Chlorobenzyl alcohol | 4-(Methylthio)benzoic acid, 3-chlorobenzyl ester nist.gov | Esterification | Acid catalyst |

| This compound | Amine | N-substituted-p-methylthiobenzamide | Amidation | Dehydrating agent or catalyst mdpi.com |

| 2-Amino-3-methyl-5-(methylthio)benzoic acid nih.gov | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid nih.gov | Benzoxazinone derivative nih.gov | Amidation/Cyclization | Coupling agent |

Reduction Pathways of the Carboxyl Group

The carboxyl group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. libretexts.org Another reagent that can effectively reduce carboxylic acids is diborane (B8814927) (B₂H₆). libretexts.org It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not capable of reducing carboxylic acids. libretexts.org The reduction of the carboxylic acid can also be a step in a multi-step synthesis. For example, the reduction of a carboxylic acid to an alcohol can be followed by other transformations. pressbooks.pub

| Starting Material | Reagent | Product | Notes |

| This compound | Lithium aluminum hydride (LiAlH₄) libretexts.org | (4-(Methylthio)phenyl)methanol | Powerful reducing agent required. libretexts.org |

| This compound | Diborane (B₂H₆) libretexts.org | (4-(Methylthio)phenyl)methanol | Effective for carboxyl group reduction. libretexts.org |

| This compound | Sodium borohydride (NaBH₄) libretexts.org | No reaction | Milder reagent, generally unreactive with carboxylic acids. libretexts.org |

Reactivity of the Methylthio Group

The sulfur atom in the methylthio group is a site of significant reactivity, primarily involving oxidation and interactions with metal centers.

Oxidative Transformations to Sulfoxides and Sulfones

The methylthio group of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. conicet.gov.ar This transformation is of particular interest in the development of pharmaceuticals and other functional materials. vulcanchem.com The oxidation can be achieved using various oxidizing agents, including hydrogen peroxide and peroxy acids. nih.govrsc.org For instance, cytochrome P450 enzymes can catalyze the oxidation of 4-methylthiobenzoic acid to 4-(methylsulfinyl)benzoic acid (the sulfoxide). nih.govuq.edu.au Further oxidation of the sulfoxide yields the corresponding sulfone. The controlled oxidation of the methylthio group is a key step in the synthesis of certain drug candidates. researchgate.net

| Starting Material | Oxidizing Agent | Product(s) | Notes |

| This compound | Hydrogen Peroxide (H₂O₂) nih.gov | 4-(Methylsulfinyl)benzoic acid | Controlled oxidation to the sulfoxide. nih.gov |

| This compound | Peroxy acids (e.g., m-CPBA) rsc.org | 4-(Methylsulfinyl)benzoic acid, 4-(Methylsulfonyl)benzoic acid | Can lead to a mixture of sulfoxide and sulfone. |

| o-(Methylthio)benzoic acid esters rsc.org | Achiral peroxy-acids rsc.org | Diastereomeric sulfoxides rsc.org | Asymmetric induction observed. rsc.org |

| 4-(Methylthio)benzoic acid uq.edu.au | Cytochrome P450 Biocatalyst uq.edu.au | 4-(Methylsulfinyl)benzoic acid uq.edu.au | High activity and selectivity at the sulfur atom. uq.edu.au |

Ligand Exchange and Derivatization at the Sulfur Center

The sulfur atom of the methylthio group in this compound can act as a nucleophile and a ligand in coordination chemistry. It has been shown to react with platinum-containing compounds like cisplatin (B142131), where the methylthio-sulfur attacks the platinum center. nih.govsigmaaldrich.com This interaction is believed to be responsible for the observed reduction in cisplatin's nephrotoxicity by 4-methylthiobenzoic acid. nih.govoup.com The sulfur atom can also be involved in the formation of sulfuranyl radicals, as observed in the thermal decomposition of t-butyl o-(methylthio)perbenzoate. oup.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.

The methylthio (-SCH₃) group is an ortho-, para-directing activator, while the carboxylic acid (-COOH) group is a meta-directing deactivator for electrophilic aromatic substitution. pressbooks.pubmnstate.edu Therefore, electrophiles will preferentially add to the positions ortho to the methylthio group. minia.edu.eglibretexts.org

Nucleophilic aromatic substitution (SNAᵣ) on the ring is also possible, particularly when strong electron-withdrawing groups are present ortho or para to a good leaving group. wikipedia.orguomustansiriyah.edu.iqorganicchemistrytutor.com For example, in derivatives of this compound containing other substituents like halogens, a nucleophile can displace the halogen. The outcome of these reactions is highly dependent on the specific substrates and reaction conditions.

Radical Chemistry and Transient Species Formation of this compound

The study of radical chemistry provides significant insights into the reactivity and intermediate stages of chemical transformations. For this compound, understanding the behavior of its radical species is crucial for elucidating reaction mechanisms, particularly in oxidative environments.

Pulse Radiolysis Investigations of Radical Cations and Anions

Pulse radiolysis is a powerful technique used to generate and study short-lived transient species. Investigations into aqueous solutions of this compound (MTBA) have successfully characterized the radical species formed upon interaction with oxidizing and reducing radicals. ias.ac.in

When hydroxyl radicals (•OH), a potent one-electron oxidant, react with MTBA in a neutral aqueous solution, a transient absorption spectrum is observed with maxima at 320 nm, 400 nm, and 550 nm. ias.ac.inias.ac.in This spectrum is attributed to the formation of a solute radical cation (CH₃S•⁺C₆H₄COOH), where the positive charge is located on the benzene ring. ias.ac.in The delocalization within the aromatic ring helps to stabilize this radical cation. ias.ac.in Further studies using Electron Paramagnetic Resonance (EPR) on γ-irradiated polycrystalline samples of this compound at 77 K also identified the formation of sulfur-centered radicals. iaea.orgresearchgate.net

The reaction of hydrated electrons (e⁻aq), a strong reducing agent, with MTBA leads to the formation of a solute radical anion. ias.ac.in This transient species exhibits an absorption band at 320 nm. ias.ac.in

The key transient species identified through pulse radiolysis are summarized below:

| Reactant Species | Resulting Transient Species | Absorption Maxima (λₘₐₓ) |

| Hydroxyl Radical (•OH) | Solute Radical Cation (MTBA•⁺) | 320 nm, 400 nm, 550 nm |

| Hydrated Electron (e⁻aq) | Solute Radical Anion (MTBA•⁻) | 320 nm |

Electron Transfer Processes and Oxidation Potentials

The formation of radical cations from this compound can also be achieved through reactions with specific one-electron oxidants. ias.ac.in Experiments using oxidants like the azide (B81097) radical (N₃•) help in estimating the oxidation potential of the MTBA/MTBA•⁺ couple. It was observed that N₃• did not react with MTBA in neutral solutions, indicating that the oxidation potential of MTBA is higher than that of the N₃•/N₃⁻ couple, which is 1.3 V. ias.ac.in By using more potent oxidants, the oxidation potential for the formation of the MTBA solute radical cation has been estimated to be between 1.4 and 1.6 V vs. the Normal Hydrogen Electrode (NHE). ias.ac.in

Conversely, the formation of the radical anion suggests that the reduction potential of MTBA is more negative than -1.5 V. ias.ac.in These electron transfer processes are fundamental to understanding the redox behavior of this compound in various chemical and biological systems. The thioether group plays a crucial role, as it is readily oxidized, often leading to the formation of sulfur-centered radical cations which can then participate in further reactions. uq.edu.auresearchgate.net

External Field-Induced Chemical Reactivity

External fields, particularly electric fields, represent an emerging frontier for catalyzing and controlling chemical reactions. Research has shown that external electric fields can induce and accelerate reactions involving derivatives of this compound.

Electric Field-Catalyzed Bond Homolysis Investigations

Recent studies have demonstrated that an external electric field (EEF) can catalyze the homolytic cleavage of the O-O bond in 4-(methylthio)benzoic peroxyanhydride, a radical initiator, to produce 4-(methylthio)benzoic acid. chemrxiv.orgresearchgate.netresearchgate.net This reaction was achieved at ambient temperature in bulk solution without the need for traditional co-initiators or photochemical activation. chemrxiv.orgresearchgate.net

The experimental setup utilized a scanning tunneling microscope-based break-junction (STM-BJ) technique, where an electric field is generated between a gold tip and a substrate. chemrxiv.orgrsc.org It was found that the homolysis could be initiated at applied bias voltages as low as 10 mV. chemrxiv.orgresearchgate.net The application of the EEF was shown to weaken the O-O bond by increasing the occupation of the peroxide's lowest unoccupied molecular orbital (LUMO), which is an O-O antibonding orbital, and decreasing the occupation of a bonding orbital (HOMO-1). chemrxiv.orgrsc.org Density functional theory (DFT) calculations confirmed that the applied electric field decreases the dissociation energy of the O-O bond. chemrxiv.orgresearchgate.netresearchgate.net This method provides a novel pathway for generating radicals and initiating subsequent chemical transformations under mild conditions. mdpi.com

Influence of Solvent Dielectric on Reaction Kinetics

The rate of the electric field-catalyzed homolysis of 4-(methylthio)benzoic peroxyanhydride is significantly influenced by the solvent environment. chemrxiv.orgmdpi.com A clear linear relationship has been established between the reaction rate and the dielectric constant (ε) of the solvent used. researchgate.netrsc.orgmdpi.com As the polarity of the solvent increases, the reaction rate is enhanced. chemrxiv.org

This observation is explained by the differing dipole moments of the reactant and the product radical. chemrxiv.orgresearchgate.net The applied electric field stabilizes the more polar product relative to the reactant, and this stabilization effect is more pronounced in solvents with higher dielectric constants. chemrxiv.orgresearchgate.net The rate of consumption of the starting material, 4-(methylthio)benzoic peroxyanhydride, was measured in various solvents with and without an applied electric field, demonstrating the catalytic effect of the field and its dependence on the solvent. rsc.org

The table below presents the reaction rates for the consumption of the starting peroxyanhydride in different solvents under an applied bias of 100 mV. chemrxiv.orgrsc.org

| Solvent | Dielectric Constant (ε) | Rate of Consumption (min⁻¹) |

| Tetradecane (TD) | 2.0 | ~0 (very low conversion) |

| N,N-Dimethylformamide (DMF) | 37 | 0.004 |

| Dimethylsulfoxide (DMSO) | 47 | 0.009 |

| Propylene Carbonate (PC) | 65 | 0.011 |

| N-Methylformamide (NMF) | 168 | 0.02 |

Data sourced from studies on the electric field-catalyzed homolysis of 4-(methylthio)benzoic peroxyanhydride. chemrxiv.orgrsc.org

This systematic quantification of chemical rate enhancement highlights the potential of using external electric fields as a tool for catalysis, with the solvent environment playing a key role in modulating reaction efficiency. chemrxiv.orgrsc.org

Derivatization Chemistry and Analogue Development

Synthesis of p-Methylthiobenzoic Acid Derivatives for Functionalization

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably for the formation of activated acyl compounds that can readily react with nucleophiles.

The conversion of this compound into more reactive derivatives like acyl halides and anhydrides is a fundamental first step for many synthetic pathways. Acyl chlorides are common intermediates, typically synthesized by treating the parent carboxylic acid with thionyl chloride (SOCl₂). orgoreview.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating its replacement by a chloride ion. orgoreview.com Similarly, other reagents like oxalyl chloride can be employed for this transformation. nih.gov

Once synthesized, p-methylthiobenzoyl chloride can serve as a precursor for p-methylthiobenzoic anhydride. Anhydrides can be formed by reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid or by reacting the acyl chloride with the carboxylic acid in the presence of a base like pyridine. nih.govorgsyn.org Another approach involves the direct dehydration coupling of the carboxylic acid using various reagents. nih.gov For instance, the reaction of 4-(methylthio)benzoic acid was used to form 4-(methylthio)benzoic peroxyanhydride, which was subsequently studied for bond homolysis catalyzed by electric fields. rsc.orgresearchgate.net

Table 1: Synthesis of Acyl Halide and Anhydride Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | p-Methylthiobenzoyl chloride | orgoreview.com |

| This compound | Oxalyl chloride, Triphenylphosphine oxide | p-Methylthiobenzoic anhydride | nih.gov |

| p-Methylthiobenzoyl chloride | This compound, Pyridine | p-Methylthiobenzoic anhydride | orgsyn.org |

| This compound | Converted to acyl chloride, then reacted with sodium peroxide | 4-(Methylthio)benzoic peroxyanhydride | rsc.org |

The activated acyl derivatives of this compound are instrumental in forming amide bonds. Hydrazides, a specific class of amides, are synthesized by reacting the carboxylic acid or its derivatives with hydrazine. In one documented procedure, p-methylthiobenzohydrazide was prepared from this compound by first activating the acid with isobutylchloroformate in the presence of triethylamine, followed by the addition of hydrazine. prepchem.com Acid hydrazides are stable compounds that serve as important intermediates in the synthesis of various heterocyclic compounds and have applications in pharmaceuticals and materials science. osti.gov

More broadly, substituted amides are readily prepared by reacting this compound derivatives (most commonly the acyl chloride) with primary or secondary amines. openstax.org This reaction is a standard method for creating a diverse library of amide compounds. organic-chemistry.org The reaction of nitriles with amines, catalyzed by a copper(II) complex, also represents a pathway to N-substituted amides. researchgate.net

Table 2: Synthesis of Hydrazide and Substituted Amide Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|

Modifications of the Methylthio Functionality

The sulfur atom of the methylthio group provides another avenue for derivatization, primarily through oxidation or reactions involving substitution or cleavage at the sulfur center.

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) (p-methylsulfinylbenzoic acid) or sulfone (p-methylsulfonylbenzoic acid). The level of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Highly selective oxidation to the sulfoxide has been achieved using environmentally benign methods. One such method employs a catalytic amount of an iron(III) bromide complex with oxygen from the air as the oxidant, yielding 4-(methylsulfinyl)benzoic acid with high chemoselectivity and in excellent yield. conicet.gov.ar Biocatalytic oxidation is also a highly selective method. The cytochrome P450 enzyme CYP199A4 and its variants have been shown to effectively catalyze the S-oxidation of 4-(methylthio)benzoic acid to 4-methylsulfinylbenzoic acid, with no formation of the sulfone product detected. uq.edu.auresearchgate.net While specific studies focusing on the oxidation of this compound to its sulfone were not prevalent in the searched literature, the oxidation of thioethers to sulfones is a well-established transformation, typically requiring stronger oxidizing agents (like excess hydrogen peroxide or potassium permanganate) than those used for selective sulfoxide formation. rasayanjournal.co.in

Table 3: Selective Oxidation of the Methylthio Group

| Starting Material | Reagent(s)/Catalyst | Product | Selectivity | Reference(s) |

|---|---|---|---|---|

| This compound | FeBr₃ complex, Nitrate | 4-(Methylsulfinyl)benzoic acid | High for sulfoxide | conicet.gov.ar |

| This compound | Cytochrome P450 (CYP199A4) | 4-(Methylsulfinyl)benzoic acid | Exclusive to sulfoxide | uq.edu.auresearchgate.net |

Reactions involving the substitution of the methyl group or cleavage of the carbon-sulfur bonds are less common but represent a potential strategy for creating analogues. The methyl group on a thioether can sometimes be cleaved, a process known as demethylation, to yield a thiol (mercaptan). For example, research on the related compound 4-(methylthio)phenol (B156131) indicates it can undergo reactions like hydrodesulfurization, which involves the cleavage of the C-S bond. While not directly on this compound, this suggests that the methylthio group can be a site for such transformations. Conversely, the formation of the methylthio group from a thiol is a known reaction; for instance, 2-mercaptopyridine-3-carboxylic acid can be methylated at the sulfur atom using methanol (B129727) in the presence of sulfuric acid. clockss.org These reactions highlight the possibility of modifying the sulfur center, although specific examples starting from this compound are not widely documented.

Exploration of Multi-Methylthiobenzoic Acid Architectures

The synthesis of benzoic acid derivatives containing more than one methylthio group allows for the creation of more complex molecular structures. While direct syntheses of, for example, di-(methylthio)benzoic acids were not prominently found, related syntheses indicate the feasibility of such architectures. For example, 3-methyl-5-(methylthio)-2-nitrobenzoic acid has been synthesized, demonstrating that a benzene (B151609) ring can accommodate a methylthio group alongside other substituents. mdpi.com Furthermore, molecules containing multiple methylthio-substituted aromatic rings, such as 4,4'-bis(methylthio)biphenyl, have been synthesized and studied, showing that the methylthio functionality can be incorporated into larger, multi-ring systems. rsc.org Coordination chemistry also utilizes these types of ligands; lanthanide polymers have been constructed using the isomeric 2-(methylthio)benzoic acid, where the methylthio and carboxylate groups coordinate to metal centers, forming extended dinuclear structures. researchgate.net These examples collectively suggest that synthetic routes can be developed to produce benzoic acid scaffolds decorated with multiple methylthio groups, enabling the exploration of novel materials and compounds.

This compound as a Versatile Chemical Scaffold in Organic Synthesis

This compound serves as a crucial intermediate and building block in the field of organic synthesis, valued for its utility in constructing a variety of more complex molecules. google.comgoogle.com Its structure, featuring a carboxylic acid group and a methylthio group attached to a benzene ring, allows for a range of chemical modifications. This versatility makes it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. cymitquimica.comguidechem.comfishersci.ca

The dual functionality of this compound is key to its role as a chemical scaffold. The carboxylic acid group can readily undergo reactions such as esterification and amidation. For instance, it can be converted to its corresponding acid chloride, which is a highly reactive intermediate for forming amide bonds. One documented example is the reaction of 4-methylthiobenzoic acid with thionyl chloride in dichloromethane (B109758) to produce 4-(methylthio)benzoyl chloride, which can then be used in further synthetic steps. mdpi.com

The methylthio group (-SMe) also offers a site for chemical alteration. It can be oxidized to a methylsulfinyl or methylsulfonyl group, which can significantly alter the electronic properties and biological activity of the resulting molecule. An example of this is the oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfinyl)benzoic acid. nih.gov This transformation is a key step in the synthesis of certain analogue derivatives. nih.gov

Furthermore, the benzene ring itself can be subject to electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The presence of the methylthio group, a weak electron-donating group, and the carboxylic acid, an electron-withdrawing group, influences the position of any new substituents.

The development of novel synthetic routes to produce this compound itself has been a subject of research, aiming to overcome the high cost and low yields of previous methods that started from mercaptobenzoic acid. google.comgoogle.com Newer methods, such as those utilizing chlorobenzonitrile and sodium methyl mercaptide with a phase-transfer catalyst, have been developed to provide a more efficient and scalable production process, thereby increasing its availability for use as a synthetic scaffold. google.comgoogle.com

Derivatization Reactions of this compound

The chemical reactivity of this compound allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of analogues. These reactions can target the carboxylic acid moiety, the methylthio group, or the aromatic ring.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amide Formation | Thionyl chloride, then an amine | N-substituted benzamides | mdpi.com |

| Esterification | Alcohol, acid catalyst | Benzoic esters | cymitquimica.com |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Methylsulfinylbenzoic acid | nih.gov |

| Reduction | Not specified | Not specified | |

| Coupling Reactions | Palladium catalysts, boronic acids | Biaryl compounds |

Table showing common derivatization reactions of this compound.

A specific example of derivatization is the synthesis of VX-809-based hybrid derivatives, where 4-methylthiobenzoic acid is first converted to its acid chloride using thionyl chloride. mdpi.com This reactive intermediate is then coupled with an amine to form an amide linkage, a key step in building the final complex molecule. mdpi.com

Another important derivatization is the oxidation of the sulfur atom. The oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfinyl)benzoic acid has been accomplished using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). nih.gov This modification is crucial for developing analogues with altered properties, such as in the optimization of fexinidazole. nih.gov

This compound in Analogue Development

The structural framework of this compound is a valuable starting point for the development of new chemical entities with specific biological or material properties. By systematically modifying the different parts of the molecule, researchers can explore the structure-activity relationships (SAR) of a compound series.

For example, in the development of F508del-CFTR correctors, analogues based on a thiazole (B1198619) core were synthesized. mdpi.com The introduction of a p-methylthiobenzoyl group at a specific position on this core was a key modification. mdpi.com The subsequent evaluation of these analogues helps in understanding how different substituents on the benzoyl ring influence the biological activity. mdpi.com

In another study focused on creating anti-leishmanial agents, this compound was used to synthesize analogues of fexinidazole. nih.gov The goal was to improve the potency and metabolic stability of the parent compound. By creating derivatives with modifications at the methylthio group (e.g., oxidation to the sulfoxide), researchers were able to investigate the impact of these changes on the desired therapeutic properties. nih.gov

The following table summarizes examples of analogues developed from this compound and the synthetic strategies employed.

| Parent Scaffold | Synthetic Strategy | Resulting Analogue Class | Application | Reference |

| Thiazole Core | Amide coupling with 4-(methylthio)benzoyl chloride | VX-809-based hybrid derivatives | F508del-CFTR correctors | mdpi.com |

| Fexinidazole | Oxidation of the methylthio group | Sulfoxide analogues of fexinidazole | Anti-leishmanial agents | nih.gov |

Table illustrating the use of this compound in the development of bioactive analogues.

These examples highlight how this compound serves as a versatile platform for generating libraries of related compounds. The ease of its derivatization allows for the fine-tuning of molecular properties, which is a fundamental aspect of modern drug discovery and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for identifying the characteristic vibrational modes of p-Methylthiobenzoic acid, allowing for detailed functional group analysis and molecular structure confirmation.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. researchgate.netresearchgate.net

The presence of the carboxylic acid group is prominently indicated by a strong and sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1710 cm⁻¹. Another key feature of the carboxylic acid is the broad O-H stretching band, which usually appears in the 2500-3300 cm⁻¹ range due to strong intermolecular hydrogen bonding in the dimeric form of the acid. The C-O stretching and O-H in-plane bending vibrations of the carboxyl group are also identifiable.

The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can be inferred from the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region. Furthermore, the methylthio (-SCH₃) group is identified by its characteristic C-S stretching and CH₃ bending vibrations.

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000 | O-H stretch (broad) | Carboxylic Acid |

| >3000 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Methyl (-SCH₃) |

| ~1690 | C=O stretch | Carboxylic Acid |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~1430 | O-H in-plane bend | Carboxylic Acid |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~920 | O-H out-of-plane bend | Carboxylic Acid |

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the aromatic ring and the sulfur-containing group. researchgate.net

The symmetric stretching of the benzene ring, often referred to as the "ring breathing" mode, typically gives a strong and sharp signal in the Raman spectrum. The C-S bond of the methylthio group also produces a characteristic Raman signal. While the carbonyl (C=O) stretch is visible, it is often weaker in the Raman spectrum compared to its intense absorption in FT-IR. The symmetric and asymmetric vibrations of the carboxylate group can also be observed, particularly if the compound is in its deprotonated form.

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1605 | C=C stretch | Aromatic Ring |

| ~1590 | C=C stretch | Aromatic Ring |

| ~1390 | νs(COO⁻) (if deprotonated) | Carboxylate |

| ~840 | δ(COO⁻) | Carboxylate |

| ~800 | Ring Breathing | Aromatic Ring |

Note: Raman shifts are based on typical values for similar structures and may vary. researchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is an indispensable technique for the complete structural elucidation of this compound and its derivatives. It provides precise information about the chemical environment of each proton and carbon atom, enabling unambiguous structural assignment and connectivity mapping. oup.com

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for confirming the molecular structure.

¹H NMR: The ¹H NMR spectrum of this compound shows distinct signals for each type of proton. The protons on the aromatic ring typically appear as two doublets in the downfield region (around 7.0-8.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. rsc.org The integration of these signals corresponds to two protons each. The methyl protons of the thioether group (-SCH₃) appear as a sharp singlet further upfield (around 2.5 ppm), integrating to three protons. The acidic proton of the carboxylic acid group is often broad and can appear over a wide chemical shift range (typically >10 ppm), and its visibility may depend on the solvent used. rsc.orgdocbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the carbonyl group (C=O) is the most deshielded, appearing significantly downfield (around 168 ppm). rsc.org The aromatic carbons show signals in the typical range of 125-150 ppm. Due to the para-substitution, four distinct signals are expected for the six aromatic carbons, with the carbon attached to the carboxyl group (ipso-carbon) and the carbon attached to the sulfur atom appearing at different chemical shifts from the protonated aromatic carbons. The methyl carbon of the -SCH₃ group gives a signal in the upfield region (around 14-22 ppm). rsc.org

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆) rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.9 | broad s | 1H | -COOH |

| ~7.85 | d | 2H | Aromatic H (ortho to -COOH) |

| ~7.30 | d | 2H | Aromatic H (ortho to -SCH₃) |

Table 4: ¹³C NMR Spectral Data for this compound (101 MHz, DMSO-d₆) rsc.org

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~167.5 | C=O |

| ~145.0 | C-S |

| ~129.5 | Aromatic CH (ortho to -COOH) |

| ~128.0 | C-COOH |

| ~125.5 | Aromatic CH (ortho to -SCH₃) |

While 1D NMR is often sufficient for simple molecules like this compound, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals in more complex derivatives or for confirming the structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.51 ppm) to the methyl carbon signal (~14.5 ppm). It would also show correlations between the aromatic proton signals (~7.85 and ~7.30 ppm) and their corresponding attached carbon signals (~129.5 and ~125.5 ppm, respectively).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). nih.gov HMBC is invaluable for establishing the connectivity of different fragments of a molecule. For instance, a correlation would be expected between the methyl protons (-SCH₃) and the aromatic carbon to which the sulfur is attached (C-S). Similarly, the aromatic protons ortho to the carboxyl group would show a correlation to the carbonyl carbon, confirming the position of the carboxylic acid group.

Electronic Spectroscopy for Electronic Structure and Charge Transfer Phenomena

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). rasayanjournal.co.in

The UV-Vis spectrum of this compound, like other benzoic acid derivatives, is dominated by electronic transitions associated with the benzene ring. rsc.orgsielc.com These are typically π → π* transitions. The spectrum generally shows two main absorption bands. The presence of substituents on the benzene ring, such as the carboxylic acid and the methylthio group, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima compared to unsubstituted benzene. nist.gov

The methylthio group (-SCH₃) is an electron-donating group due to the lone pairs on the sulfur atom, while the carboxylic acid group (-COOH) is an electron-withdrawing group. This "push-pull" arrangement in the para position can facilitate intramolecular charge transfer (ICT) upon electronic excitation. rsc.org This ICT character can influence the energy of the electronic transitions and may give rise to a distinct absorption band. The study of the UV-Vis spectrum in solvents of varying polarity can provide further evidence for ICT, as charge-transfer bands are often sensitive to the solvent environment. rsc.org

Table 5: Typical UV Absorption Maxima for Benzoic Acid Derivatives

| Transition | Typical λₘₐₓ (nm) |

|---|---|

| π → π* (B-band) | ~230 |

Note: Specific values for this compound may vary. Data is based on general spectra for benzoic acid and its derivatives. rsc.orgsielc.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems. scispace.com It offers a balance between computational cost and accuracy, making it suitable for studying molecules of this size. DFT calculations are based on the principle that the energy of a system can be determined from its electron density. scispace.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. stackexchange.com For p-Methylthiobenzoic acid, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used to predict its optimized geometry. vjst.vnmdpi.com Such calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The optimization process is critical as it affects the prediction of other electronic properties. researchgate.net For instance, studies on similar molecules like 2-(methylthio)benzoic acid have utilized DFT calculations to determine their stable conformations. scispace.com The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations, forming the basis for understanding the molecule's reactivity and spectroscopic properties. scispace.com

Table 1: Representative Optimized Geometrical Parameters for a Benzoic Acid Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-S | ~1.77 Å | |

| S-CH₃ | ~1.81 Å | |

| Bond Angle | O=C-O | ~123° |

| C-S-C | ~100° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are essential for interpreting experimental spectroscopic data. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. scirp.org

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase at 298 K. ucsb.edumasterorganicchemistry.com It is a critical parameter for understanding chemical reactivity and thermodynamic stability. nrel.gov DFT calculations can provide reliable estimates of BDEs for various bonds within a molecule. mdpi.com

For this compound, the BDEs of interest would include the S-C(aryl), S-C(methyl), and O-H bonds. The BDE of the O-H bond in the carboxylic acid group, for instance, is indicative of the molecule's potential as a radical scavenger or antioxidant. mdpi.com Similarly, the strength of the sulfur-carbon bonds is crucial for understanding potential degradation pathways. The calculation involves determining the energies of the parent molecule and the resulting radical fragments. masterorganicchemistry.com The stability of the formed radicals significantly influences the BDE value. masterorganicchemistry.com

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of frontier molecular orbitals, in particular, is fundamental to explaining chemical reactivity. wuxibiology.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. wuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the sulfur atom and the benzene (B151609) ring, while the LUMO is likely distributed over the carboxylic acid group and the aromatic ring. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT studies on benzoic acid and its derivatives have extensively analyzed these orbitals to predict reactivity. vjst.vnvjst.vn

Table 2: Representative Frontier Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Note: This table shows representative energy values for a substituted benzoic acid. Specific values for this compound would be obtained from its unique DFT calculation.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This analysis is particularly useful for investigating intramolecular and intermolecular interactions by quantifying the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.netuba.ar

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, computational studies have elucidated the nature and contribution of these interactions in its crystal lattice.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. This analysis maps the normalized contact distance (dnorm) onto the molecular surface, where red regions indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts at the van der Waals separation, and blue regions show contacts longer than the van der Waals radii (weak or no interactions).

A study by Chatterjee et al. (2023) conducted Hirshfeld surface analysis on 4-(methylthio)benzoic acid. rsc.org The analysis revealed the presence of distinct red spots on the dnorm surface, which are indicative of significant intermolecular interactions. These spots highlight the key contacts responsible for the stability of the crystal structure.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, these plots show that H···H, C···H/H···C, O···H/H···O, and S···H/H···S contacts are the most significant. rsc.org

Quantitative Analysis of Hydrogen Bonding and Other Interactions

The carboxylic acid groups of adjacent molecules form classic O–H···O hydrogen bonds, creating dimeric structures which are a common feature in the crystal packing of carboxylic acids. rsc.org Beyond this primary hydrogen bonding, a variety of other non-covalent interactions contribute to the stability of the three-dimensional supramolecular architecture.

The relative contributions of the most important intermolecular contacts for this compound are summarized in the table below, based on the findings from Hirshfeld surface analysis. rsc.org

| Intermolecular Contact | Contribution (%) |

| H···H | 44.7 |

| C···H/H···C | 20.2 |

| O···H/H···O | 18.6 |

| S···H/H···S | 10.5 |

| S···C/C···S | 2.5 |

| C···C | 1.9 |

| S···S | 1.6 |

This table is generated based on data presented in the study by Chatterjee et al. (2023). rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on the dynamic behavior of this compound have not been extensively reported in the literature. However, MD simulations have been performed on benzoic acid, its parent compound, to investigate its aggregation and behavior in confined spaces. rsc.org These studies on benzoic acid reveal that confinement can significantly impact the liquid's collective dynamics, enhancing correlations that affect the motion of distant molecules. rsc.org Such simulations provide insights into how the hydrogen-bonding network organizes and how viscosity and rotational correlation times are affected by the environment. rsc.org While these findings for benzoic acid are informative, dedicated MD simulations on this compound would be necessary to elucidate the specific influence of the methylthio group on its dynamic properties, such as solvation, conformational changes, and interactions with other molecules in a dynamic environment.

Coordination Chemistry and Organometallic Compounds of P Methylthiobenzoic Acid

Ligand Properties and Metal Chelation Modes

p-Methylthiobenzoic acid can act as a ligand in several ways. The carboxylate group is a hard donor, preferring to coordinate to hard metal ions, while the thioether group is a soft donor, favoring soft metal ions. This dual functionality allows for a variety of coordination modes:

Monodentate: Coordination can occur solely through one of the oxygen atoms of the carboxylate group.

Bidentate: Both oxygen atoms of the carboxylate group can coordinate to a metal center in either a chelating or a bridging fashion.

Bridging: The carboxylate group can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Chelating through carboxylate and thioether: In certain cases, the ligand can form a chelate ring by coordinating to a metal center through one of the carboxylate oxygens and the sulfur atom of the thioether group. This is more likely with softer, more polarizable metal ions that have a higher affinity for the soft sulfur donor.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (hard/soft acid-base properties), the presence of other ligands in the coordination sphere, the reaction conditions, and the stoichiometry of the reactants. The interplay of these factors can lead to the formation of discrete molecular complexes, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the acid or its deprotonated form with a suitable metal salt or organometallic precursor in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and crystallographic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), and single-crystal X-ray diffraction.

Organotin(IV) carboxylates are a well-studied class of compounds with diverse structures and applications. The reaction of this compound with organotin(IV) oxides or halides yields organotin(IV) p-methylthiobenzoates. The general formulas for these complexes are R₃Sn(OOCR') and R₂Sn(OOCR')₂, where R is an alkyl or aryl group and R'COO is the p-methylthiobenzoate ligand.

In triorganotin(IV) carboxylates, the tin atom is typically four- or five-coordinate, with the carboxylate ligand acting as a monodentate or bridging ligand, respectively. In diorganotin(IV) carboxylates, the tin atom is usually six-coordinate with a distorted octahedral geometry, often involving bridging carboxylate ligands that lead to the formation of dimeric or polymeric structures.

The intramolecular interactions in these complexes are of significant interest. The thioether group in the p-methylthiobenzoate ligand can potentially interact with the tin center, although this is less common due to the preference of the hard tin(IV) ion for the hard oxygen donors of the carboxylate group. Spectroscopic data, particularly ¹¹⁹Sn NMR, can provide insights into the coordination number of the tin atom in solution. mdpi.com Single-crystal X-ray diffraction studies are crucial for definitively determining the solid-state structure and the nature of any intramolecular interactions. researchgate.net

Table 1: General Structural Features of Organotin(IV) p-Methylthiobenzoates

| Compound Type | General Formula | Typical Coordination Number of Sn | Common Structural Motifs |

| Triorganotin(IV) | R₃Sn(OOC-C₆H₄-SMe) | 4 or 5 | Monomeric (tetrahedral), Polymeric chain (trigonal bipyramidal) |

| Diorganotin(IV) | R₂Sn(OOC-C₆H₄-SMe)₂ | 6 | Dimeric or polymeric (distorted octahedral) |

Lanthanide ions are hard Lewis acids and readily coordinate to the hard oxygen atoms of carboxylate ligands. The reaction of this compound with lanthanide salts can lead to the formation of coordination polymers with interesting structural and photoluminescent properties. While specific studies on this compound with lanthanides are not extensively documented, the behavior of the isomeric 2-(methylthio)benzoic acid provides valuable insights.

Lanthanide complexes with thioether-functionalized benzoate ligands have been shown to form extended structures, sometimes featuring asymmetrical dinuclear units. nih.gov In these structures, the carboxylate groups can adopt various bridging modes (e.g., bidentate bridging, chelating-bridging) to link the lanthanide centers. The thioether group may or may not be involved in coordination, depending on the specific lanthanide ion and the steric environment. The larger, earlier lanthanides might accommodate coordination from the sulfur atom, while the smaller, later lanthanides may not.

The formation of dinuclear units as secondary building units (SBUs) is a common feature in lanthanide carboxylate chemistry, which then assemble into higher-dimensional networks. nih.gov The luminescent properties of these coordination polymers, particularly those of Eu(III) and Tb(III), are of great interest, as the organic ligand can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, resulting in characteristic metal-centered emission. mdpi.com

Transition metals, with their variable oxidation states and coordination numbers, form a wide array of complexes with carboxylate ligands. wikipedia.org The synthesis of transition metal complexes with this compound can be achieved through various methods, including acid-base reactions, protonolysis, and salt metathesis. wikipedia.org

The coordination of the thioether group to the transition metal is a key aspect of the chemistry of this compound with these elements. A study on a related ligand, tetrakis(methylthio)-1,4-benzenedicarboxylic acid, demonstrated that the coordination of the thioether group is dependent on the hardness of the metal ion. nih.gov For instance, the soft Cu(I) ion forms a chelate with the thioether and carboxylate groups, the borderline Cd(II) ion shows single-fold coordination to the thioether, while the hard Zn(II) ion does not coordinate to the thioether at all. nih.gov This suggests that with this compound, softer transition metals like Cu(I), Ag(I), Pd(II), and Pt(II) are more likely to coordinate to the sulfur atom, while harder metals like Mn(II), Fe(III), and Co(II) will preferentially bind to the carboxylate group. wikipedia.orgacs.org

Table 2: Expected Coordination Behavior of this compound with Different Transition Metals

| Metal Ion | HSAB Character | Preferred Donor Atom(s) | Potential Coordination Modes |

| Cu(I), Ag(I) | Soft | S, O | Chelating (S, O), Bridging (carboxylate) |

| Pd(II), Pt(II) | Soft | S, O | Chelating (S, O) |

| Cu(II), Ni(II) | Borderline | O, S | Monodentate/Bidentate (carboxylate), possible weak S-coordination |

| Zn(II), Mn(II) | Hard | O | Monodentate/Bidentate (carboxylate) |

| Fe(III), Cr(III) | Hard | O | Monodentate/Bidentate (carboxylate) |

Characterization of Coordination Geometries and Supramolecular Motifs

The coordination geometry around the metal center in complexes of this compound is determined by the coordination number of the metal and the nature of the ligands. Common geometries include tetrahedral, square planar, trigonal bipyramidal, and octahedral. Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise coordination geometry.

Development of Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. cd-bioparticles.net The properties of MOFs are highly tunable by varying the metal and/or the organic linker. Carboxylic acids are one of the most common classes of organic linkers used in MOF synthesis. researchgate.net this compound, with its rigid backbone and coordinating carboxylate group, has the potential to be used as a linker in the construction of MOFs. The presence of the methylthio group could introduce additional functionality into the pores of the MOF, which could be exploited for applications such as selective gas adsorption or catalysis. The use of the related p-hydroxybenzoic acid as a linker in MOF synthesis has been reported, suggesting that this compound could be a viable candidate for creating novel MOF structures. nih.govresearchgate.net

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but in this case, the building blocks are linked by strong covalent bonds. tcichemicals.com The design of COFs relies on the use of multitopic linkers that can undergo reversible bond formation to yield a crystalline framework. While boronic acids and aldehydes/amines are common linkers for COFs, the development of new linker chemistries is an active area of research. While there are no specific reports on the use of this compound as a primary linker in COF synthesis, its functional groups could potentially be modified to participate in COF-forming reactions. For example, the carboxylic acid could be converted to an acyl chloride or anhydride to react with amine linkers. The thioether group could also be a site for post-synthetic modification of a pre-formed COF.

Supramolecular Chemistry and Crystal Engineering with P Methylthiobenzoic Acid

Design Principles for Self-Assembly in the Solid State

The design of self-assembling solid-state structures of p-methylthiobenzoic acid is guided by the principles of crystal engineering, which leverages the directionality and predictability of non-covalent interactions to create desired supramolecular architectures. The primary drivers for the self-assembly of this compound are the robust and directional hydrogen bonds formed by its carboxylic acid functional group, and the weaker, yet influential, interactions involving the methylthio group and the aromatic ring.

A key design element is the formation of supramolecular synthons, which are structural units formed by intermolecular interactions. For carboxylic acids like this compound, the most common and stable synthon is the hydrogen-bonded dimer, where two molecules are linked through a pair of O–H···O hydrogen bonds. This interaction is highly predictable and often dictates the primary packing motif in the crystal structure.

Role of Non-Covalent Interactions in Crystal Packing

The crystal packing of this compound is a result of a complex interplay of various non-covalent interactions, which collectively determine the final supramolecular architecture. rsc.orgmdpi.com These interactions, ranging from strong hydrogen bonds to weaker van der Waals forces, create a stable and well-defined three-dimensional structure.

Hydrogen Bonding Networks (O–H···O, C–H···X)

The most dominant non-covalent interaction in the crystal structure of this compound is the O–H···O hydrogen bond. The carboxylic acid groups of two neighboring molecules form a classic centrosymmetric dimer motif. This robust and highly directional interaction is a primary factor in the initial self-assembly process.

π-π Stacking and Chalcogen Bonding Contributions

The presence of the sulfur atom in the methylthio group also introduces the possibility of chalcogen bonding. Chalcogen bonds are non-covalent interactions involving a chalcogen atom (like sulfur) as an electrophilic center. While less commonly discussed than hydrogen bonds, these interactions can play a role in directing the assembly of molecules in the solid state. In the case of this compound, the sulfur atom could potentially interact with nucleophilic atoms (like oxygen) in neighboring molecules, further influencing the crystal packing.

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. wikipedia.org This field of supramolecular chemistry relies on non-covalent interactions to create these unique assemblies. wikipedia.orgthno.org While there is extensive research on host-guest systems, specific studies focusing on this compound as either a host or a guest are not widely reported in the initial search results.

However, the principles of host-guest chemistry can be applied to understand how this compound might interact with other molecules to form inclusion compounds. For instance, macrocyclic hosts like cyclodextrins are known to form inclusion complexes with various guest molecules, including aromatic carboxylic acids. google.comnih.gov The hydrophobic cavity of a cyclodextrin (B1172386) could potentially encapsulate the aromatic ring of this compound, with the carboxylic acid and methylthio groups interacting with the rim of the cyclodextrin. A patent from 1991 mentions that 4-methylthiobenzoic acid can reduce the nephrotoxicity of cisplatin (B142131) in rats, which could hint at some form of interaction or complexation, though not explicitly defined as a host-guest relationship. google.comgoogle.com

The formation of such inclusion compounds can significantly alter the physicochemical properties of the guest molecule. The potential for this compound to act as a guest in various host systems remains an area for further investigation.

Polymorphism and Cocrystallization Studies in Organic Solids

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. rsc.org Different polymorphs of a compound can exhibit distinct physical properties. While extensive studies exist on the polymorphism of related compounds like p-aminobenzoic acid, specific research detailing multiple polymorphs of this compound is not prominent in the initial search results. rsc.org However, it is known that this compound crystallizes in a monoclinic system. researchgate.net The potential for other polymorphic forms to exist under different crystallization conditions is a subject for further research, potentially using computational crystal structure prediction methods. acs.org

Cocrystallization, the process of forming a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio, is another important aspect of crystal engineering. brieflands.com Cocrystals can be designed to have improved physicochemical properties compared to the individual components. The carboxylic acid group of this compound makes it an excellent candidate for forming cocrystals with other molecules, particularly those containing complementary functional groups like pyridines or amides. rsc.org These cocrystals would be held together by strong hydrogen bonds, such as O–H···N, in addition to the other non-covalent interactions discussed previously. The systematic study of cocrystals of this compound with various coformers could lead to the discovery of new solid forms with tailored properties.

Advanced Applications in Specialized Chemical Fields Non Biological

Role in Polymer Science and Engineering

While not a common monomer in bulk polymer production, p-methylthiobenzoic acid and its derivatives serve specialized roles, particularly as precursors to radical initiators. A notable example is 4-(methylthio)benzoic peroxyanhydride, a derivative of this compound. chemrxiv.orgresearchgate.net This class of benzoyl peroxide compounds is widely used to initiate radical polymerization reactions. researchgate.net The homolytic cleavage of the O-O bond in the peroxyanhydride generates free radicals, which are essential for starting the polymerization chain reaction. chemrxiv.orgresearchgate.net The ability to generate these radicals under specific, controlled conditions, such as through an external electric field, opens pathways for creating polymers with tailor-made structures and properties. idu.ac.id This controlled initiation is a key aspect of developing advanced polymers for high-performance applications. idu.ac.id

Catalysis and Electrocatalysis Research

The compound is a significant focus in modern catalysis research, particularly in fields exploring external stimuli like electric fields and light to drive chemical reactions.

Recent research has highlighted the use of this compound's precursor, 4-(methylthio)benzoic peroxyanhydride, in demonstrating electric field-driven catalysis. chemrxiv.orgmdpi.comrsc.org In these studies, a scanning tunneling microscope-based break-junction (STM-BJ) technique is used to apply an external electric field (EEF) to a solution of the peroxyanhydride. chemrxiv.orgresearchgate.net The applied electric field catalyzes the homolytic cleavage of the peroxide's O-O bond to ultimately yield this compound. chemrxiv.orgmdpi.com This process occurs at ambient temperatures without the need for traditional co-initiators or photochemical activation. chemrxiv.orgrsc.org

The rate of this catalytic reaction is dependent on the applied voltage and is significantly influenced by the solvent environment. chemrxiv.orgmdpi.com Research demonstrates a linear correlation between the reaction rate and the dielectric constant of the solvent. researchgate.netrsc.org Density Functional Theory (DFT) calculations support these experimental findings, showing that the applied electric field lowers the dissociation energy of the O-O bond and stabilizes the resulting products relative to the reactant, a phenomenon attributed to their different dipole moments. chemrxiv.orgrsc.org This work establishes a clear method for using external electric fields to catalyze reactions, offering a way to locally generate free-radical initiators. chemrxiv.org

| Applied Voltage (mV) | Reaction Rate (min-1) | Solvent |

|---|---|---|

| 100 | 0.011 ± 0.001 | Propylene Carbonate |

| 10 | 0.003 ± 0.001 | Propylene Carbonate |

In the field of photocatalysis, this compound (MTBA) has been used as a model substrate to study the mechanisms of one-electron oxidation on titanium dioxide (TiO₂) surfaces. acs.org When a TiO₂ powder is slurried in a solution containing MTBA and irradiated, the semiconductor surface becomes activated. acs.orghnu.edu.cn The carboxylic acid (-COOH) group of MTBA plays a crucial role by strongly adsorbing onto the TiO₂ surface. acs.org This adsorption is significantly stronger compared to related molecules lacking the carboxylic acid group, such as 4-methyl-p-tolylsulfide (MTS). acs.org